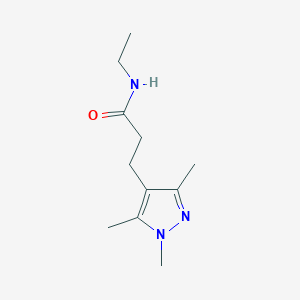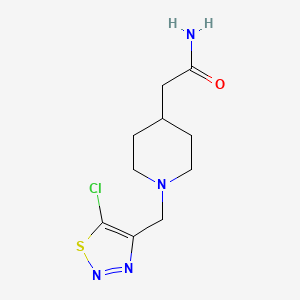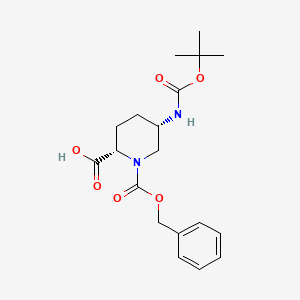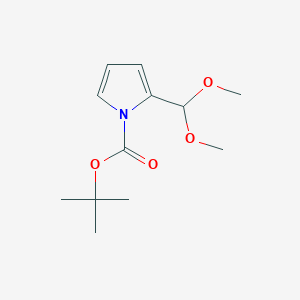
2-Chloro-5-methylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxamide typically involves the chlorination of 5-methylpyrimidine-4-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyrimidine-4-carboxamide in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-5-methylpyrimidine-4-carboxamide, 2-thiocyanato-5-methylpyrimidine-4-carboxamide, or 2-methoxy-5-methylpyrimidine-4-carboxamide.
Oxidation: Products such as 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Reduction: Products such as 2-chloro-5-methylpyrimidine-4-amine or 2-chloro-5-methylpyrimidine-4-alcohol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, depending on the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Chloro-5-methylpyrimidine
- 5-Methyl-2-chloropyrimidine
Uniqueness
2-Chloro-5-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
2-chloro-5-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-6(7)10-4(3)5(8)11/h2H,1H3,(H2,8,11) |
InChI-Schlüssel |
XFVBAWDWXCXIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


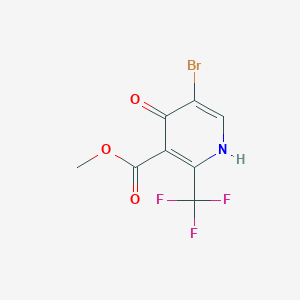

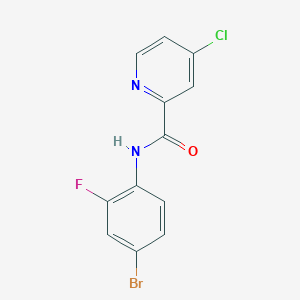

![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
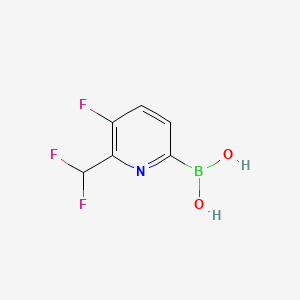
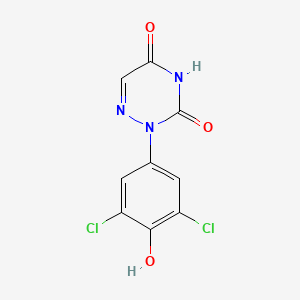
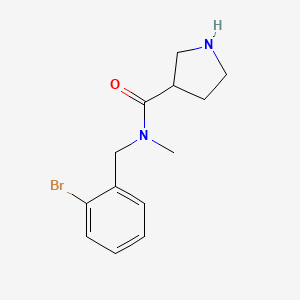
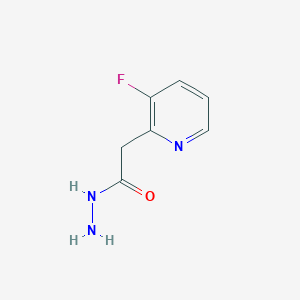
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
